![molecular formula C15H22N2O3 B2670483 N-[4-(4-morpholinyl)phenyl]carbamic acid butyl ester CAS No. 431076-52-7](/img/structure/B2670483.png)
N-[4-(4-morpholinyl)phenyl]carbamic acid butyl ester
Overview
Description
“N-[4-(4-morpholinyl)phenyl]carbamic acid butyl ester” is a chemical compound . It is also known as “Butyl [4-(4-morpholinyl)phenyl]carbamate” with a molecular formula of C15H22N2O3 . The average mass of this compound is 278.347 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It consists of a carbamic acid group attached to a butyl ester and a phenyl group attached to a morpholinyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, esters in general undergo reactions such as hydrolysis. In hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst. The reaction is reversible and does not go to completion. The products are a carboxylic acid and an alcohol .Scientific Research Applications
Novel Amine Protection Strategy
N-[4-(4-morpholinyl)phenyl]carbamic acid butyl ester is involved in innovative chemical syntheses, such as serving as a precursor or intermediary in the development of novel protecting groups for amines. For instance, the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group represents a novel safety-catch amine protection mechanism. This group, relatively stable under acidic conditions, can be activated for further chemical reactions, such as palladium-catalyzed cross-coupling with morpholine, showcasing its utility in complex organic syntheses (Surprenant & Lubell, 2006).
Peptidomimetic Chemistry
The compound also finds its application in peptidomimetic chemistry, where it aids in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid. This synthesis involves a series of steps including reductive amination and intramolecular acetalization, demonstrating the compound's versatility in creating building blocks for peptidomimetics, which are crucial for developing therapeutic agents with improved biological stability and efficacy (Sladojevich, Trabocchi, & Guarna, 2007).
Innovative Drug Prodrugs
Moreover, this compound plays a role in the development of prodrugs, particularly in enhancing the topical delivery of drugs such as naproxen. By modifying the structure to create novel morpholinyl- and methylpiperazinylacyloxyalkyl esters, researchers aim to improve drug solubility and permeability, thereby enhancing therapeutic effectiveness in topical applications (Rautio et al., 2000).
Properties
IUPAC Name |
butyl N-(4-morpholin-4-ylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-2-3-10-20-15(18)16-13-4-6-14(7-5-13)17-8-11-19-12-9-17/h4-7H,2-3,8-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANGKLACZOJVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


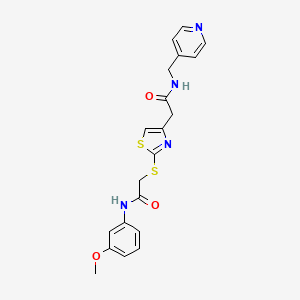
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2670402.png)
![tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2670403.png)
![N1-(3-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2670404.png)

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2670407.png)
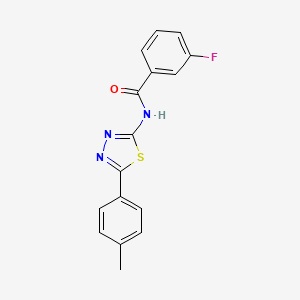
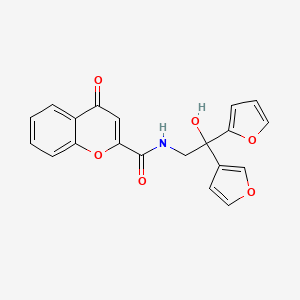
![1-ethyl-3-(3-methoxybenzyl)-7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670411.png)
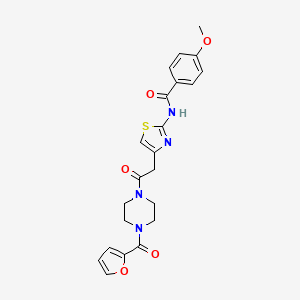
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2670416.png)
![diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2670418.png)
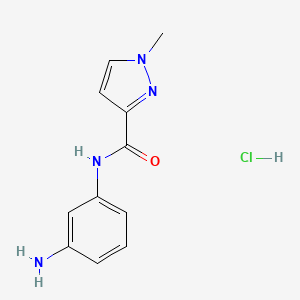
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2670420.png)
